molecular formula C25H16N4O B13736982 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one CAS No. 1016225-54-9

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B13736982
CAS No.: 1016225-54-9
M. Wt: 388.4 g/mol
InChI Key: FRLISQSAYSCAJJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This method is widely used due to its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA and proteins, leading to its diverse biological activities .

Comparison with Similar Compounds

Properties

CAS No.

1016225-54-9

Molecular Formula

C25H16N4O

Molecular Weight

388.4 g/mol

IUPAC Name

12-methyl-14-phenyl-10-pyridin-3-yl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C25H16N4O/c1-15-20-21(16-8-7-13-26-14-16)22-23(18-11-5-6-12-19(18)24(22)30)27-25(20)29(28-15)17-9-3-2-4-10-17/h2-14H,1H3

InChI Key

FRLISQSAYSCAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CN=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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